molecular formula C20H20O6 B1249881 5-O-methylcelebixanthone

5-O-methylcelebixanthone

Cat. No. B1249881
M. Wt: 356.4 g/mol
InChI Key: AIBPYVNEBSHOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-O-methylcelebixanthone is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 3 and 8, methoxy groups at position 2 and 4 and a prenyl group at position 1. A methyl ether derivative of celebixanthone, it is isolated from the roots of Cratoxylum cochinchinense and exhibits antimalarial activities. It has a role as a metabolite and an antimalarial. It is an aromatic ether, a polyphenol and a member of xanthones. It derives from a celebixanthone.

Scientific Research Applications

Antimalarial and Cytotoxic Properties

5-O-methylcelebixanthone, along with other compounds, was isolated from the roots of Cratoxylum cochinchinense. This compound demonstrated notable antimalarial activity against Plasmodium falciparum. Additionally, it showed cytotoxic activity against certain human cancer cell lines, highlighting its potential in antimalarial and cancer research (Laphookhieo et al., 2006).

Biochemical and Cellular Studies

Other research focusing on similar xanthone derivatives has provided insights into cellular mechanisms and biochemical interactions. For instance, studies involving methylcellulose and its effects on silk fibroin hydrogel formation and drug release behavior can offer indirect insights into how xanthone derivatives might interact in complex biological systems (Park et al., 2013).

Pharmacological Effects on DNA Methylation

Research on similar compounds like 5-aza-2'-deoxycytidine has shown effects on DNA methylation, which could provide a theoretical framework for understanding the potential mechanisms through which 5-O-methylcelebixanthone might exert its effects at a molecular level (Jüttermann et al., 1994).

Considerations in Drug Design

The chemical structure and properties of 5-O-methylcelebixanthone may inform drug design and development. Studies on other xanthones have explored their cytotoxic activities against various human tumor cell lines, which could be relevant to the application of 5-O-methylcelebixanthone in cancer therapy (Pornpakakul et al., 2006).

properties

Product Name

5-O-methylcelebixanthone

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

3,8-dihydroxy-2,4-dimethoxy-1-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C20H20O6/c1-10(2)8-9-11-14-16(22)15-12(21)6-5-7-13(15)26-19(14)20(25-4)17(23)18(11)24-3/h5-8,21,23H,9H2,1-4H3

InChI Key

AIBPYVNEBSHOCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=C(C(=C1OC)O)OC)OC3=CC=CC(=C3C2=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-O-methylcelebixanthone
Reactant of Route 2
5-O-methylcelebixanthone
Reactant of Route 3
5-O-methylcelebixanthone
Reactant of Route 4
5-O-methylcelebixanthone
Reactant of Route 5
5-O-methylcelebixanthone
Reactant of Route 6
5-O-methylcelebixanthone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.